molecular formula C11H22O B8792325 4-Methyl-3-decene-5-ol

4-Methyl-3-decene-5-ol

Cat. No. B8792325
M. Wt: 170.29 g/mol
InChI Key: WSTQLNQRVZNEDV-UHFFFAOYSA-N
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Patent
US06306818B1

Procedure details

4-methyl-3-decen-5-ol (UNDECAVERTOL, Givaudan-Roure)*
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C:2]([CH:6](O)[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])=[CH:3][CH2:4]C.CCCCCC([OH:24])/C(/C)=C/CC>>[CH2:4]([OH:24])[CH:3]=[CH:2][CH2:6][CH2:7][CH:8]=[CH:9][CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCC)C(CCCCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC(/C(=C/CC)/C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C=CCCC=CCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06306818B1

Procedure details

4-methyl-3-decen-5-ol (UNDECAVERTOL, Givaudan-Roure)*
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C:2]([CH:6](O)[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])=[CH:3][CH2:4]C.CCCCCC([OH:24])/C(/C)=C/CC>>[CH2:4]([OH:24])[CH:3]=[CH:2][CH2:6][CH2:7][CH:8]=[CH:9][CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCC)C(CCCCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC(/C(=C/CC)/C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C=CCCC=CCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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